molecular formula C12H16ClN3O B6142117 2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride CAS No. 1355602-25-3

2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

Cat. No. B6142117
CAS RN: 1355602-25-3
M. Wt: 253.73 g/mol
InChI Key: WQNQCGONNLDEFG-UHFFFAOYSA-N
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Description

The compound “2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride” is a chemical with the CAS Number: 1189708-48-2 . It has a molecular weight of 239.7 . The IUPAC name for this compound is 2-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-imine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7,12-13H,8H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

The pyrazole moiety is a significant heterocyclic component in medicinal chemistry due to its potent pharmacological profile. It serves as a crucial pharmacophore in drug discovery, with applications ranging from anti-inflammatory and analgesic agents to antidepressants. Additionally, pyrazole derivatives can be used in cancer treatment, obesity management, and cytoprotection .

Biological Activity: Pharmacological Applications

Compounds containing the pyrazole ring, such as the one , have been found to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

Chemical Synthesis: Precursor for Organic Compounds

This compound acts as a precursor in the synthesis of other organic compounds through alkylation reactions. It is utilized in the preparation of various intermediates that are foundational in the development of complex molecules for different scientific applications .

Material Science: Organopolyphosphazenes Synthesis

In material science, the compound is used in the synthesis of organopolyphosphazenes. These materials have applications in the creation of novel polymers with potential uses in biomedicine, electronics, and as flame retardants .

Biochemistry: Enzyme Inhibition Studies

The compound’s derivatives have been used in studies related to enzyme inhibition, particularly monoamine oxidase inhibitors, which are relevant in the treatment of various neuropsychiatric disorders .

Pharmacodynamics: Interaction with Biological Targets

The compound’s interaction with biological targets, such as receptors and ion channels, can be studied to understand its pharmacodynamics. This is crucial in the design of drugs with specific therapeutic effects .

Chemical Biology: Hydrazone Formation

Hydrazones, which can be synthesized from this compound, have a wide range of biological and pharmacological properties. They are studied for their potential applications in various therapeutic areas, including antimicrobial and anticancer treatments .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9-7-12(13)15(14-9)8-10-3-5-11(16-2)6-4-10;/h3-7H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNQCGONNLDEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

CAS RN

1354951-07-7, 1355602-25-3
Record name 1H-Pyrazol-5-amine, 1-[(4-methoxyphenyl)methyl]-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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